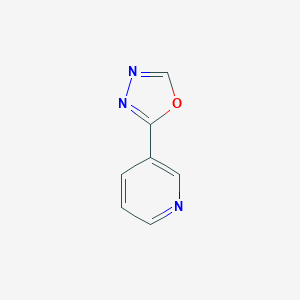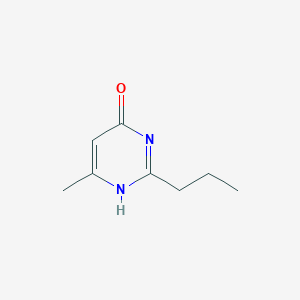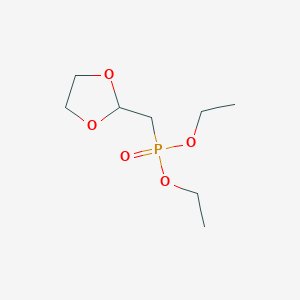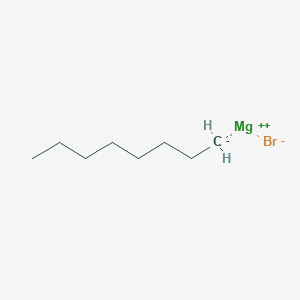![molecular formula C8H6N2O2 B097871 Acide 1H-pyrrolo[3,2-b]pyridine-2-carboxylique CAS No. 17288-35-6](/img/structure/B97871.png)
Acide 1H-pyrrolo[3,2-b]pyridine-2-carboxylique
Vue d'ensemble
Description
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The pyrrolopyridine core structure is characterized by a pyridine ring fused to a pyrrole ring, which can be further functionalized at various positions to yield a wide array of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid. This method utilized an in situ generation of the 3-aminopyrrole derivative through regioselective decarboxylation . Another approach involved the synthesis of 1H-pyrazolo[3,4-b]pyridine using 2-chloronicotinic acid as a starting material, which underwent a series of reactions including reduction, oxidation, oximation, and cyclization to yield the desired product .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a fused pyrrole and pyridine ring. The structural development of these compounds, such as 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, has been studied for their selective agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). The structure-activity relationship (SAR) studies have indicated that the steric bulkiness of substituents on the pyrrolopyridine ring and the positioning of the distal hydrophobic tail are critical for biological activity .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide. Under different conditions, this reaction yielded a 3H-imidazo[4,5-b]pyridine derivative, demonstrating the versatility of reactions involving pyrrolopyridine derivatives . Additionally, the synthesis of 1H-pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acids involved a series of transformations starting from a furo[3,2-b]pyrrole derivative, showcasing the complex reactions that these compounds can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the substituents present on the core ring system. The diversity of substituents at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridines, for instance, has been extensively analyzed, with over 300,000 derivatives described in the literature. These properties are crucial for their synthetic utility and their biomedical applications, which include a wide range of therapeutic areas . The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has also been determined to understand their packing and hydrogen bonding patterns, which are important for their chemical reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Recherche et thérapie contre le cancer
Acide 1H-pyrrolo[3,2-b]pyridine-2-carboxylique : les dérivés ont été étudiés pour leur potentiel en tant qu'inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR) . L'activation anormale des voies de signalisation du FGFR est associée à la progression de plusieurs cancers. Les composés dérivés de cet acide ont montré des activités puissantes contre FGFR1, FGFR2 et FGFR3, un dérivé présentant une activité inhibitrice significative. Ces recherches suggèrent que ces dérivés pourraient servir de pistes prometteuses pour la thérapie anticancéreuse.
Gestion du diabète
Les composés liés à l'This compound ont été évalués pour leur efficacité dans la réduction des taux de glycémie . Cela pourrait avoir des implications pour la prévention et le traitement des troubles impliquant une glycémie élevée, tels que le diabète de type 1, le diabète lié à l'obésité et les maladies cardiovasculaires.
Science des matériaux
Les propriétés structurelles de l'This compound en font un élément de construction précieux en science des matériaux . Il peut être utilisé pour synthétiser divers composés hétérocycliques qui ont des applications dans la création de nouveaux matériaux avec des propriétés physiques et chimiques souhaitées.
Biochimie et biologie moléculaire
Ce composé sert d'élément de construction hétérocyclique qui peut être utilisé dans la recherche en biochimie et en biologie moléculaire . Il peut être utilisé pour synthétiser des molécules qui interagissent avec des cibles biologiques, ce qui aide à l'étude des voies et des processus biochimiques.
Pharmacologie
En pharmacologie, l'This compound et ses dérivés sont explorés pour leurs propriétés pharmacocinétiques, telles que la perméabilité membranaire et la stabilité métabolique . Ces recherches sont cruciales pour le développement de nouveaux médicaments et la compréhension de leur comportement dans les systèmes biologiques.
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid interacts with FGFRs, inhibiting their activity. This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
In vitro, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been found that derivatives of this compound have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
One derivative, compound 4h, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Fgfr inhibitors, including derivatives of this compound, are known to inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQUFPZXCNYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626922 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17288-35-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives interesting for drug development?
A1: Research has shown that 3-arylsulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides exhibit potent inhibitory activity against casein kinase I (CK1). [] CK1 is a family of serine/threonine kinases involved in various cellular processes, making it a potential target for treating diseases like cancer and neurodegenerative disorders. This makes the development of efficient and scalable synthesis methods for these compounds highly relevant for drug discovery.
Q2: What were the key challenges in developing a scalable synthesis for these compounds?
A2: One of the key challenges was optimizing the synthesis to be safe, cost-effective, and produce high yields of the desired product. [] Researchers had to identify suitable reaction conditions and make improvements to the process to meet the increasing demand for drug substances for preclinical and clinical studies. For example, the paper describes the successful development of a multi-kilogram scale synthesis of 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amide. [] This involved overcoming challenges related to reaction scalability, safety, and cost-effectiveness.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)






![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)




![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)